Cas no 1873387-12-2 (benzyl N-[4-cyano-3-(trifluoromethyl)phenyl]carbamate)

Benzyl N-[4-cyano-3-(trifluoromethyl)phenyl]carbamate is a specialized carbamate derivative featuring a trifluoromethyl and cyano-substituted phenyl group. Its unique structure imparts high reactivity and stability, making it valuable in pharmaceutical and agrochemical synthesis. The trifluoromethyl group enhances lipophilicity and metabolic resistance, while the cyano moiety offers versatility in further functionalization. This compound serves as a key intermediate in the development of bioactive molecules, particularly in the synthesis of enzyme inhibitors and receptor modulators. Its well-defined chemical properties ensure consistent performance in coupling reactions and other transformations. Suitable for research and industrial applications, it provides a reliable building block for advanced organic synthesis.
benzyl N-[4-cyano-3-(trifluoromethyl)phenyl]carbamate structure
1873387-12-2 structure
Product Name:benzyl N-[4-cyano-3-(trifluoromethyl)phenyl]carbamate
CAS No:1873387-12-2
MF:C16H11F3N2O2
MW:320.265954256058
CID:6316353
PubChem ID:165933832
Update Time:2025-05-23

benzyl N-[4-cyano-3-(trifluoromethyl)phenyl]carbamate Chemical and Physical Properties

Names and Identifiers

    • EN300-12692270
    • 1873387-12-2
    • benzyl N-[4-cyano-3-(trifluoromethyl)phenyl]carbamate
    • Inchi: 1S/C16H11F3N2O2/c17-16(18,19)14-8-13(7-6-12(14)9-20)21-15(22)23-10-11-4-2-1-3-5-11/h1-8H,10H2,(H,21,22)
    • InChI Key: DBGSSLRFCNAESU-UHFFFAOYSA-N
    • SMILES: FC(C1C(C#N)=CC=C(C=1)NC(=O)OCC1C=CC=CC=1)(F)F

Computed Properties

  • Exact Mass: 320.07726208g/mol
  • Monoisotopic Mass: 320.07726208g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 4
  • Complexity: 452
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 62.1Ų

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benzyl N-[4-cyano-3-(trifluoromethyl)phenyl]carbamate Related Literature

Additional information on benzyl N-[4-cyano-3-(trifluoromethyl)phenyl]carbamate

Benzyl N-[4-cyano-3-(trifluoromethyl)phenyl]carbamate: A Comprehensive Overview

The compound benzyl N-[4-cyano-3-(trifluoromethyl)phenyl]carbamate (CAS No. 1873387-12-2) is a highly specialized organic molecule with significant applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound is characterized by its unique structure, which combines a benzyl group with a cyano-substituted trifluoromethylphenyl moiety. The integration of these functional groups imparts distinctive chemical and physical properties, making it a valuable compound for research and industrial applications.

Recent advancements in synthetic chemistry have enabled the precise synthesis of benzyl N-[4-cyano-3-(trifluoromethyl)phenyl]carbamate, leveraging cutting-edge methodologies such as microwave-assisted synthesis and catalytic cross-coupling reactions. These techniques have not only improved the yield and purity of the compound but also opened new avenues for its application in drug discovery and material development. For instance, studies have shown that this compound exhibits potential as a building block for constructing bioactive molecules with enhanced pharmacokinetic profiles.

The structural uniqueness of benzyl N-[4-cyano-3-(trifluoromethyl)phenyl]carbamate lies in its combination of electron-withdrawing groups (EWGs), such as the cyano and trifluoromethyl groups, which significantly influence its reactivity and stability. These EWGs enhance the molecule's ability to participate in various chemical transformations, including nucleophilic substitutions and electrophilic aromatic substitutions. Moreover, the presence of the benzyl group provides additional flexibility, enabling the compound to act as a versatile intermediate in organic synthesis.

From a pharmacological perspective, benzyl N-[4-cyano-3-(trifluoromethyl)phenyl]carbamate has garnered attention due to its potential as a lead compound in drug development. Recent research has explored its role as an inhibitor of key enzymes involved in metabolic pathways, highlighting its potential in treating conditions such as cancer and inflammatory diseases. The trifluoromethyl group, in particular, has been shown to enhance the compound's bioavailability and reduce its susceptibility to metabolic degradation.

In the realm of materials science, this compound has been investigated for its applications in polymer chemistry. The cyano group's ability to form hydrogen bonds makes it an attractive candidate for developing high-performance polymers with improved mechanical and thermal properties. Additionally, the trifluoromethyl group contributes to the polymer's resistance to environmental factors such as UV radiation and moisture.

The synthesis of benzyl N-[4-cyano-3-(trifluoromethyl)phenyl]carbamate involves a multi-step process that typically begins with the preparation of intermediates such as 4-cyano-3-trifluoromethylaniline. This intermediate is then subjected to carbamate formation via reaction with benzyl chloride or other suitable alkylating agents. Recent studies have optimized this process by employing environmentally friendly solvents and catalysts, aligning with green chemistry principles.

From an analytical standpoint, modern techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy have been instrumental in confirming the structure and purity of benzyl N-[4-cyano-3-(trifluoromethyl)phenyl]carbamate. These methods provide critical insights into the compound's molecular integrity and functional group distribution, ensuring its reliability for downstream applications.

In conclusion, benzyl N-[4-cyano-3-(trifluoromethyl)phenyl]carbamate (CAS No. 1873387-12-2) stands out as a versatile and valuable compound with diverse applications across multiple disciplines. Its unique structure, combined with recent advancements in synthetic and analytical techniques, positions it as a promising candidate for future innovations in drug discovery, materials science, and beyond.

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